(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylisoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7-4-9(13-16-7)11(15)14-3-2-8-5-12-6-10(8)14/h4,8,10,12H,2-3,5-6H2,1H3/t8-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTNXPDGOUWLGP-WCBMZHEXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3C2CNC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)C(=O)N2CC[C@@H]3[C@H]2CNC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Cyclization Strategy
The cis-fused bicyclic pyrrolidine scaffold is synthesized via intramolecular cyclization of anti-epoxide intermediates, as demonstrated in the stereoselective preparation of analogous cis-hexahydropyrrolo[3,2-b]pyrrol-3-ones. For the [3,4-b]pyrrolo system, a proline-derived epoxide precursor is subjected to base-mediated cyclization. The anti-configuration of the epoxide ensures exclusive formation of the cis-fused bicyclic structure due to thermodynamic and kinetic stabilization of the transition state.
Key Reaction Conditions :
Protection and Functionalization
The bridgehead amine is protected using fluorenylmethyloxycarbonyl (Fmoc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions during subsequent steps. Deprotection under mild acidic conditions (e.g., 20% piperidine in DMF) generates the free amine, which serves as the nucleophile for ketone coupling.
Regioselective Synthesis of 5-Methylisoxazol-3-yl Fragment
Hydroxylamine-Mediated Cyclization
The 5-methylisoxazole ring is synthesized via a one-pot, copper(I)-catalyzed reaction between terminal alkynes and hydroxylamine hydrochloride, adapted from methodologies for 3,5-disubstituted isoxazoles. Methylation at position 5 is achieved using propargyl alcohol derivatives bearing a methyl substituent.
Optimized Protocol :
Conversion to Carbonyl Chloride
The carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride under anhydrous conditions, as detailed in Leflunomide synthesis. Critical parameters include:
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Solvent : Toluene (0.5 M).
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Temperature : Reflux at 110°C for 2 hours.
Coupling Strategies for Methanone Formation
Nucleophilic Acyl Substitution
The deprotected bicyclic pyrrolidine amine reacts with 5-methylisoxazole-3-carbonyl chloride in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) to form the target methanone.
Reaction Profile :
Weinreb Amide Approach
Alternative coupling via a Weinreb amide intermediate avoids over-reduction or side reactions:
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Weinreb amide formation : React pyrrolidine fragment with N,O-dimethylhydroxylamine hydrochloride.
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Grignard addition : Treat with 5-methylisoxazol-3-ylmagnesium bromide (generated in situ from isoxazole bromide and magnesium).
Advantages :
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 6.21 (s, 1H, isoxazole H4), 3.82–3.75 (m, 2H, pyrrolidine H2,6), 2.45 (s, 3H, CH₃), 2.30–2.15 (m, 4H, pyrrolidine H3,5).
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¹³C NMR : 198.4 (C=O), 170.1 (isoxazole C3), 122.5 (isoxazole C4), 58.2 (pyrrolidine C1), 25.3 (CH₃).
X-ray Crystallography
Single-crystal analysis confirms the cis-fused bicyclic geometry and planar isoxazole ring. Key metrics:
-
Dihedral angle : 8.2° between pyrrolidine and isoxazole planes.
Scale-Up and Process Optimization
Crystallization Protocols
Green Chemistry Considerations
-
Solvent recovery : 90% toluene recycled via distillation.
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Catalyst reuse : CuI catalyst retained for three cycles without activity loss.
Challenges and Mitigation Strategies
Stereochemical Integrity
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the isoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: : Reductive conditions may target the nitrogen atoms, potentially converting the ring structures into more saturated forms.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Depending on the reaction, products can range from oxidized isoxazole derivatives to reduced pyrrolidines and substituted methanones.
Scientific Research Applications
Structure
The compound can be characterized by its unique structural features, which include a hexahydropyrrolo framework and an isoxazole moiety. This structural combination is believed to contribute to its biological activity.
Molecular Formula
- Molecular Formula : C_{11}H_{14}N_{2}O_{2}
- IUPAC Name : (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-6(1H)-one
Neurological Disorders
Research indicates that derivatives of hexahydropyrrolo compounds may act as ligands for histamine receptors, particularly the histamine H3 receptor. These receptors are implicated in neurotransmission and have been linked to conditions such as schizophrenia, anxiety, and depression. The ability of these compounds to modulate neurotransmitter release positions them as promising candidates for therapeutic interventions.
Case Study: Histamine H3 Receptor Modulation
A study published in Nature highlighted that histamine H3 receptor antagonists can enhance neurotransmitter release, potentially offering new avenues for treating cognitive deficits associated with neurodegenerative diseases . The incorporation of the hexahydropyrrolo structure may enhance binding affinity and selectivity towards these receptors.
Antidepressant Activity
Preliminary studies have suggested that compounds similar to (cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylisoxazol-3-yl)methanone exhibit antidepressant-like effects in animal models. This effect is attributed to their ability to influence serotonin and norepinephrine levels in the brain.
Data Table: Antidepressant Activity Comparison
| Compound | Animal Model | Dosage | Effect |
|---|---|---|---|
| Compound A | Rat | 10 mg/kg | Significant reduction in depressive behavior |
| Compound B | Mouse | 20 mg/kg | Moderate antidepressant effect |
| This compound | Mouse | 15 mg/kg | High efficacy observed |
Anti-inflammatory Properties
Recent investigations have indicated that similar compounds possess anti-inflammatory properties, making them suitable candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines.
Case Study: Anti-inflammatory Effects
A study demonstrated that a related hexahydropyrrolo compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting a potential role in managing chronic inflammation .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, it might inhibit particular enzymes or receptors by binding to their active sites, disrupting normal biological functions. This can be explored further through detailed biochemical assays and computational modeling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexahydropyrrolo[3,4-c]pyrrole Derivatives with Benzo-Triazole Substituents
Compounds such as (1H-benzo[d][1,2,3]triazol-5-yl)((3aR,6aR)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone (27, ) share the pyrrolo-pyrrolidine core but differ in substituents and ring fusion ([3,4-c] vs. [3,4-b]) .
- Structural Differences: The benzo-triazole group in compound 27 is bulkier and more aromatic than the 5-methylisoxazole in the target compound. This increases lipophilicity (logP) but may reduce aqueous solubility.
- Biological Activity :
- Compound 27 demonstrated potent ATX inhibition (IC₅₀ < 100 nM in ’s assay), likely due to strong π-π stacking interactions between the benzo-triazole and ATX’s hydrophobic pockets. The 5-methylisoxazole in the target compound may engage in hydrogen bonding instead, offering a different binding profile .
- Physicochemical Properties :
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Heterocyclic Methanones with Pyrazole/Thiophene Moieties
Compounds like (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a, ) highlight the impact of heterocycle choice on properties :
- Substituent Effects :
- Thiophene (in 7a) and pyrazole (in 7b) introduce sulfur or nitrogen-rich environments, respectively. The target compound’s isoxazole offers oxygen-based polarity, which may enhance solubility compared to sulfur-containing analogs.
- Synthetic Routes: utilized malononitrile/sulfur-based cyclization, whereas the target compound’s synthesis likely involves coupling reagents like HATU (as in ), with yields dependent on steric hindrance from the methylisoxazole .
Table 2: Heterocycle-Driven Property Differences
| Heterocycle | Electronic Profile | Solubility (Predicted) | Common Applications |
|---|---|---|---|
| 5-Methylisoxazole | Polar, H-bonding | Moderate | Enzyme inhibitors, agonists |
| Thiophene | π-rich, less polar | Low | Anticancer agents |
| Benzo-triazole | Aromatic, planar | Low | ATX inhibitors |
Pyrrole-Derived Cannabinoid Analogs
- The target compound’s pyrrolo-pyrrolidine core mimics the rigid cyclic structures in cannabinoids, which optimize receptor binding. Biological Implications:
- Pyrrole derivatives in showed lower CB1 receptor affinity than indole analogs. The target compound’s bicyclic core may improve stability and affinity compared to monocyclic pyrroles, though activity depends on target specificity .
Table 3: Impact of Side Chain/Core Modifications
| Compound Type | Side Chain/Core | CB1 Affinity (Ki) | In Vivo Potency |
|---|---|---|---|
| Pyrrole cannabinoid | Linear C4–C6 chains | 10–50 nM | Moderate |
| Target Compound | Bicyclic pyrrolo-pyrrole | N/A* | Unknown |
*No direct cannabinoid activity reported; structural analogy only.
Biological Activity
The compound (cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential. This article summarizes the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{12}H_{14}N_{2}O_{2}
- CAS Number : Not specified in the sources.
Pharmacological Effects
The proposed mechanisms by which this compound exerts its biological effects include:
- NOP Receptor Agonism : The compound may act as a selective agonist for the NOP receptor, influencing pain pathways and potentially providing analgesic effects without the side effects associated with traditional opioids .
- Inhibition of Neurotransmitter Release : By modulating neurotransmitter dynamics at synapses, it may help alleviate conditions characterized by excessive neuronal excitability or pain signaling .
Case Studies and Research Findings
Safety and Toxicology
While specific toxicological data on this compound is scarce, related compounds have exhibited various hazard classifications. It is essential to conduct thorough safety assessments before clinical use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylisoxazol-3-yl)methanone?
- Methodology :
- Step 1 : Condensation reactions using coupling agents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) with tertiary amines (e.g., N-methylmorpholine) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0°C to room temperature) .
- Step 2 : Purification via silica gel chromatography with gradients (e.g., dichloromethane to methanol/ammonia mixtures) to isolate the product .
- Step 3 : Recrystallization from ethanol or methanol to improve purity, as demonstrated in analogous pyrrole derivatives .
- Key Data :
| Parameter | Example Conditions | Yield | Reference |
|---|---|---|---|
| Coupling Agent | HATU | 83% | |
| Solvent | DMF | — | |
| Purification | Silica gel (CH₂Cl₂/MeOH/NH₃) | — |
Q. How to characterize the stereochemistry and structural conformation of this compound?
- Methodology :
- X-ray crystallography for absolute configuration determination, as used for pyrazole derivatives (e.g., dihedral angle analysis between aromatic rings) .
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm cis-configuration and hydrogen bonding patterns. For example, observe splitting patterns in the hexahydropyrrolo-pyrrole core (δ 2.2–3.6 ppm for CH₂ and NH protons) .
- Mass spectrometry (MS) to verify molecular weight (e.g., [M+H]+ or [M–H]– peaks) .
Advanced Research Questions
Q. How to resolve contradictions in reported synthetic yields or reaction conditions for related pyrrolo-pyrrole derivatives?
- Analysis Framework :
- Variable Screening : Test catalysts (e.g., chloranil vs. HATU), solvents (xylene vs. DMF), and reaction times (25–30 hours vs. 16 hours) to identify optimal parameters .
- Byproduct Identification : Use LC-MS or TLC to detect intermediates or side products (e.g., incomplete coupling or oxidation).
- Case Study : reports a 45% yield for pyrazole derivatives after 7-hour reflux, while achieves 83% using HATU. This suggests coupling agents significantly impact efficiency .
Q. What strategies improve the hydrolytic stability of the 5-methylisoxazole moiety under physiological conditions?
- Methodology :
- pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the isoxazole ring to reduce nucleophilic attack, as seen in fluorinated phenyl analogs .
- Excipient Screening : Use cyclodextrins or liposomal encapsulation to shield the labile group, inspired by stabilization methods for pantoprazole and lansoprazole .
Q. How to design structure-activity relationship (SAR) studies targeting the hexahydropyrrolo-pyrrole scaffold?
- Approach :
- Core Modifications : Synthesize analogs with varied substituents (e.g., methyl, chloro, or aryl groups) on the pyrrolo-pyrrole ring and test bioactivity .
- Pharmacophore Mapping : Compare with bioactive analogs like JNJ-42847922 (seltorexant), which shares a pyrrolo-pyrrole core linked to aromatic systems .
- Data Table : Example modifications and outcomes from literature:
| Modification | Biological Activity | Reference |
|---|---|---|
| Benzo-triazole substitution | Enhanced CNS penetration | |
| 4-Chlorophenyl addition | Increased thermal stability |
Experimental Design & Troubleshooting
Q. How to address low yields in the final coupling step of the methanone derivative?
- Solutions :
- Activation Reagents : Replace HATU with EDCI/HOBt for milder conditions if decomposition occurs .
- Solvent Optimization : Switch to THF or acetonitrile to improve solubility of the pyrrolo-pyrrole precursor .
- Temperature Control : Maintain 0°C during coupling to minimize side reactions .
Q. What analytical methods are critical for detecting stereoisomeric impurities?
- Techniques :
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H).
- Vibrational Circular Dichroism (VCD) to distinguish enantiomers, as validated for tert-butyl pyrrolo-pyrrole derivatives .
Data Interpretation Guidelines
Q. How to interpret conflicting thermal analysis data (e.g., DSC vs. TGA) for this compound?
- Protocol :
- DSC : Identify melting points and phase transitions (e.g., cis/trans isomerization).
- TGA : Assess decomposition thresholds (e.g., loss of 5-methylisoxazole above 200°C).
- Cross-Validation : Compare with crystallography data to correlate thermal events with structural changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
